molecular formula C16H16N2O3S2 B10864423 Ethyl 2-[(acetylcarbamothioyl)amino]-4-phenylthiophene-3-carboxylate

Ethyl 2-[(acetylcarbamothioyl)amino]-4-phenylthiophene-3-carboxylate

Cat. No.: B10864423
M. Wt: 348.4 g/mol
InChI Key: LWTZGPJMMSAJTR-UHFFFAOYSA-N
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Description

Ethyl 2-[(acetylcarbamothioyl)amino]-4-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(acetylcarbamothioyl)amino]-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene ring, followed by the introduction of the phenyl and ester groups. The acetylcarbamothioyl group is then introduced through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(acetylcarbamothioyl)amino]-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

Ethyl 2-[(acetylcarbamothioyl)amino]-4-phenylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[(acetylcarbamothioyl)amino]-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(acetylcarbamothioyl)amino]-4-phenylthiophene-3-carboxylate is unique due to the presence of the acetylcarbamothioyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16N2O3S2

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl 2-(acetylcarbamothioylamino)-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C16H16N2O3S2/c1-3-21-15(20)13-12(11-7-5-4-6-8-11)9-23-14(13)18-16(22)17-10(2)19/h4-9H,3H2,1-2H3,(H2,17,18,19,22)

InChI Key

LWTZGPJMMSAJTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=S)NC(=O)C

Origin of Product

United States

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